molecular formula C5H12ClN B6219908 rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis CAS No. 2763584-66-1

rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis

Cat. No.: B6219908
CAS No.: 2763584-66-1
M. Wt: 121.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis: is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The cis configuration indicates that the substituents on the cyclobutane ring are on the same side, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalytic asymmetric synthesis to obtain the desired enantiomeric form, followed by purification steps such as crystallization or chromatography to isolate the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides or other functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction can produce primary amines or other reduced derivatives.

Scientific Research Applications

rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Uniqueness: rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis is unique due to its specific structural configuration and the presence of a methyl group on the cyclobutane ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2763584-66-1

Molecular Formula

C5H12ClN

Molecular Weight

121.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.